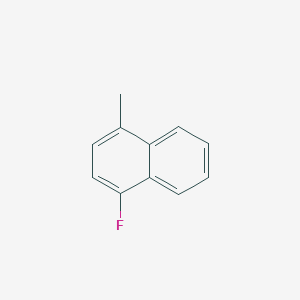1-Fluoro-4-methylnaphthalene
CAS No.: 315-50-4
Cat. No.: VC8376391
Molecular Formula: C11H9F
Molecular Weight: 160.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 315-50-4 |
|---|---|
| Molecular Formula | C11H9F |
| Molecular Weight | 160.19 g/mol |
| IUPAC Name | 1-fluoro-4-methylnaphthalene |
| Standard InChI | InChI=1S/C11H9F/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 |
| Standard InChI Key | PLMASSIYHVIVTO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C2=CC=CC=C12)F |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Fluoro-4-methylnaphthalene (C₁₁H₉F) consists of a fused bicyclic aromatic system with fluorine at position 1 and a methyl group at position 4. The naphthalene framework ensures planarity, while substituents influence electron distribution and intermolecular interactions. Comparative analysis with isomers such as 1-fluoro-2-methylnaphthalene (CAS 573-99-9) reveals that positional differences significantly alter properties. For instance, the 2-methyl isomer exhibits a density of 1.112 g/cm³ and a boiling point of 246.63°C , whereas the 4-methyl variant likely has distinct steric and electronic profiles due to the methyl group’s distal placement relative to fluorine.
Table 1: Comparative Properties of Fluorinated Naphthalene Derivatives
| Compound | Molecular Formula | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| 1-Fluoro-2-methylnaphthalene | C₁₁H₉F | 1.112 | 246.63 | N/A |
| 8-Fluoro-1-methylnaphthalene | C₁₁H₉F | N/A | N/A | N/A |
Synthetic Methodologies
Halogenation and Alkylation
The synthesis of 1-fluoro-2-methylnaphthalene involves Friedel-Crafts alkylation followed by fluorination . Similarly, 1-fluoro-4-methylnaphthalene could be synthesized through directed ortho-metalation or halogen exchange. For instance, treating 4-methylnaphthalen-1-ol with diethylaminosulfur trifluoride (DAST) might replace hydroxyl with fluorine, though regioselectivity challenges may arise.
Physicochemical Properties
Electronic Effects
Fluorine’s strong electron-withdrawing nature and the methyl group’s electron-donating effects create a polarized electronic environment. This interplay influences reactivity in electrophilic substitution, where fluorine directs incoming substituents to meta positions, while methyl groups favor para/ortho sites. Such effects are critical in designing derivatives for optoelectronic materials or pharmaceuticals.
Thermal Stability and Phase Behavior
Although direct data on 1-fluoro-4-methylnaphthalene are scarce, its 2-methyl isomer decomposes at 246.63°C , suggesting that the 4-methyl variant may exhibit similar thermal resilience. Differential scanning calorimetry (DSC) studies on analogous compounds could provide melting points and phase-transition enthalpies.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Fluorinated naphthalenes are pivotal in medicinal chemistry. For example, 1-fluoro-2-methylnaphthalene derivatives have been explored as GABA receptor modulators . The 4-methyl isomer’s steric profile may enhance binding affinity in drug candidates targeting hydrophobic enzyme pockets.
Materials Science
The compound’s aromaticity and substituent effects make it a candidate for organic semiconductors. Fluorine’s electronegativity can lower the highest occupied molecular orbital (HOMO) energy, improving charge transport in thin-film transistors.
Challenges and Future Directions
Synthetic Accessibility
Current methods for fluorinated naphthalenes often require harsh conditions or expensive catalysts. Developing regioselective fluorination protocols for 4-methylnaphthalene remains a priority. Photoredox catalysis or electrochemical methods may offer greener alternatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume